Cas no 99324-92-2 (N-Me-1-Aminocyclopropanecarboxylic acid)

N-Me-1-Aminocyclopropanecarboxylic acid is a cyclopropane-derived non-proteinogenic amino acid featuring a methylated amine group. Its constrained three-membered ring structure imparts unique conformational rigidity, making it valuable in peptide design and medicinal chemistry for modulating biological activity and improving metabolic stability. The N-methylation enhances lipophilicity and may reduce susceptibility to enzymatic degradation. This compound serves as a versatile building block in the synthesis of peptidomimetics and bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its structural properties enable precise control over molecular geometry, facilitating the study of structure-activity relationships in drug discovery.
N-Me-1-Aminocyclopropanecarboxylic acid structure
99324-92-2 structure
Product Name:N-Me-1-Aminocyclopropanecarboxylic acid
CAS No:99324-92-2
MF:C5H9NO2
MW:115.130461454391
MDL:MFCD03788064
CID:2011632
PubChem ID:386197
Update Time:2025-10-29

N-Me-1-Aminocyclopropanecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • N-Me-1-Aminocyclopropanecarboxylic acid
    • 1-(methylamino)cyclopropane-1-carboxylic acid
    • 1-(methylamino)Cyclopropanecarboxylic acid
    • DA-30602
    • EN300-398701
    • 1-(methylamino)cyclopropane-1-carboxylicacid
    • NSC677915
    • DTXSID80327702
    • ZCLBLSZZIRMCLZ-UHFFFAOYSA-N
    • NCI60_027830
    • 99324-92-2
    • NSC-677915
    • AKOS006275851
    • 1-methylamino-cyclopropane-1-carboxylic acid
    • SCHEMBL410868
    • CHEMBL1981471
    • MDL: MFCD03788064
    • Inchi: 1S/C5H9NO2/c1-6-5(2-3-5)4(7)8/h6H,2-3H2,1H3,(H,7,8)
    • InChI Key: ZCLBLSZZIRMCLZ-UHFFFAOYSA-N
    • SMILES: OC(C1(CC1)NC)=O

Computed Properties

  • Exact Mass: 115.063328530g/mol
  • Monoisotopic Mass: 115.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.5
  • Topological Polar Surface Area: 49.3Ų

N-Me-1-Aminocyclopropanecarboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM313569-5g
1-(Methylamino)cyclopropane-1-carboxylic acid
99324-92-2 95%
5g
$480 2021-06-09
Chemenu
CM313569-5g
1-(Methylamino)cyclopropane-1-carboxylic acid
99324-92-2 95%
5g
$*** 2023-04-18
Enamine
EN300-398701-0.05g
1-(methylamino)cyclopropane-1-carboxylic acid
99324-92-2
0.05g
$143.0 2023-05-29
Enamine
EN300-398701-0.1g
1-(methylamino)cyclopropane-1-carboxylic acid
99324-92-2
0.1g
$150.0 2023-05-29
Enamine
EN300-398701-0.25g
1-(methylamino)cyclopropane-1-carboxylic acid
99324-92-2
0.25g
$156.0 2023-05-29
Enamine
EN300-398701-0.5g
1-(methylamino)cyclopropane-1-carboxylic acid
99324-92-2
0.5g
$164.0 2023-05-29
Enamine
EN300-398701-1.0g
1-(methylamino)cyclopropane-1-carboxylic acid
99324-92-2
1g
$170.0 2023-05-29
Enamine
EN300-398701-2.5g
1-(methylamino)cyclopropane-1-carboxylic acid
99324-92-2
2.5g
$320.0 2023-05-29
Enamine
EN300-398701-5.0g
1-(methylamino)cyclopropane-1-carboxylic acid
99324-92-2
5g
$570.0 2023-05-29
Enamine
EN300-398701-10.0g
1-(methylamino)cyclopropane-1-carboxylic acid
99324-92-2
10g
$930.0 2023-05-29

N-Me-1-Aminocyclopropanecarboxylic acid Related Literature

Additional information on N-Me-1-Aminocyclopropanecarboxylic acid

N-Me-1-Aminocyclopropanecarboxylic Acid: A Comprehensive Overview

N-Me-1-Aminocyclopropanecarboxylic acid

, also known by its CAS number 99324-92-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique cyclopropane ring structure, has garnered attention due to its potential applications in drug discovery and materials science. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and functionalities.

The molecular structure of N-Me-1-Aminocyclopropanecarboxylic acid is characterized by a cyclopropane ring fused with a carboxylic acid group and an N-methyl amino substituent. This configuration imparts the molecule with unique electronic and steric properties, making it a valuable building block in organic synthesis. The compound's ability to participate in various chemical reactions, such as nucleophilic additions and cyclizations, has been extensively explored in recent studies.

Recent research has focused on the potential of N-Me-1-Aminocyclopropanecarboxylic acid as a precursor for bioactive compounds. For instance, studies published in 2023 have demonstrated its utility in the synthesis of peptide mimetics and small molecule inhibitors targeting specific enzymes involved in disease pathways. The compound's role in these processes highlights its importance in drug design and development.

In addition to its pharmacological applications, N-Me-1-Aminocyclopropanecarboxylic acid has shown promise in materials science. Its cyclopropane ring provides mechanical stability, making it a candidate for the development of novel polymers and advanced materials. Researchers have explored its incorporation into polymer networks, where it contributes to enhanced mechanical properties and thermal stability.

The synthesis of N-Me-1-Aminocyclopropanecarboxylic acid has been optimized through innovative approaches, including catalytic asymmetric synthesis and microwave-assisted reactions. These methods not only improve yield but also reduce reaction times, making the compound more accessible for large-scale applications.

Furthermore, computational studies have provided deeper insights into the electronic structure and reactivity of N-Me-1-Aminocyclopropanecarboxylic acid. Density functional theory (DFT) calculations have revealed key interactions that govern its reactivity in various chemical transformations. These findings have been instrumental in guiding experimental designs and optimizing synthetic pathways.

In conclusion, N-Me-1-Aminocyclopropanecarboxylic acid (CAS No: 99324-92-2) stands as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset in both academic research and industrial development.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent